![molecular formula C17H13F2N3OS2 B2603185 N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-89-5](/img/structure/B2603185.png)
N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DT-010, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. DT-010 is a member of the thiadiazole family, which has been extensively studied for its diverse pharmacological activities.
Scientific Research Applications
Structural and Molecular Interactions
The study of compounds structurally related to N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide reveals insights into their molecular interactions. Specifically, research on isostructural compounds with similar frameworks demonstrated their 'V' shaped molecular structure and highlighted the significance of various intermolecular interactions, including hydrogen bonds and π interactions, in generating three-dimensional arrays. These interactions are crucial for understanding the compound's potential applications in drug design and development (Boechat et al., 2011).
Anticancer Activity
A series of compounds including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides have been synthesized and evaluated for their anticancer activities. These compounds were assessed for cytotoxic activities against various cancer cell lines, with certain derivatives showing significant potential as anticancer agents. The structural and spectral features, alongside molecular modeling and screening for anticancer properties, provide valuable insights into their mechanism of action and potential therapeutic applications (Abu-Melha, 2021).
Synthesis and Biological Evaluation
Another study focused on the synthesis of novel 1,3,4-thiadiazole derivatives and their evaluation as possible anticancer agents. This research aimed at developing new compounds with improved anticancer activities, providing a foundation for further investigations into their therapeutic potential. The promising cytotoxic activity against specific cancer cell lines underscores the importance of such compounds in the search for new anticancer drugs (Çevik et al., 2020).
Versatility in Drug Development
The versatility of N-Acyl-3,3-difluoro-2-oxoindoles, related to the core structure of interest, in drug development is highlighted by their potential to form a variety of products through reactions with different nucleophiles. This adaptability is crucial for synthesizing a range of pharmacologically active compounds, indicating the broad applicability of such frameworks in medicinal chemistry (Boechat et al., 2008).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS2/c1-10-3-2-4-11(7-10)16-21-17(25-22-16)24-9-15(23)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRVAYXNCURQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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